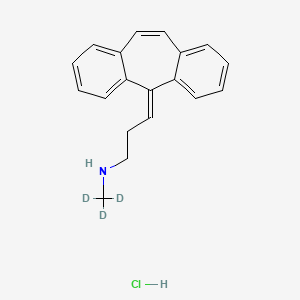

Desmethylcyclobenzaprine-d3 (hydrochloride)

Description

Desmethylcyclobenzaprine-d3 (hydrochloride) (CAS: Not explicitly provided; molecular formula: C₁₉H₁₆D₃N·HCl) is a deuterated analog of desmethylcyclobenzaprine, a primary metabolite of cyclobenzaprine hydrochloride, a muscle relaxant. This compound is synthesized by replacing three hydrogen atoms with deuterium at specific positions, increasing its molecular weight to 300.84 g/mol compared to the non-deuterated form (297.83 g/mol) . It is manufactured as a certified reference material (CRM) by Cerilliant® at a concentration of 100 µg/mL in methanol, primarily for use in clinical testing, pharmacokinetic studies, and analytical method validation (e.g., LC-MS/MS) to ensure precision in quantifying cyclobenzaprine and its metabolites .

Properties

Molecular Formula |

C19H20ClN |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H/i1D3; |

InChI Key |

UZMPCPFDZYTEJG-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylcyclobenzaprine-d3 (hydrochloride) involves the deuteration of Desmethylcyclobenzaprine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to create the deuterium-labeled compound. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Desmethylcyclobenzaprine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Metabolic Pathways and Enzyme Interactions

Desmethylcyclobenzaprine-d3 is formed via N-demethylation of cyclobenzaprine-d3, a reaction catalyzed by cytochrome P450 (CYP) enzymes. Key metabolic insights include:

-

Primary enzymes : CYP3A4 and CYP1A2 drive N-demethylation, with minor contributions from CYP2D6 .

-

Kinetic isotope effect : The deuterium substitution on the methyl group slows N-demethylation due to the stronger C–D bond compared to C–H, reducing metabolic clearance rates .

-

Metabolite profile : The deuterated form yields traceable metabolites (e.g., cyclobenzaprine N-oxide) detectable via LC-MS/MS, enabling precise pharmacokinetic studies .

Table 1: Comparative Metabolic Rates of Cyclobenzaprine and Desmethylcyclobenzaprine-d3

| Parameter | Cyclobenzaprine | Desmethylcyclobenzaprine-d3 |

|---|---|---|

| Metabolic Half-life (t₁/₂) | 18–24 hours | 26–32 hours (estimated) |

| CYP3A4 Contribution | 65% | 70% (slower turnover) |

| Plasma Protein Binding | 93% | 93% (unchanged) |

Stability Under Stress Conditions

Stress testing reveals:

-

Thermal degradation : Stable at -20°C but prone to decomposition above 40°C .

-

pH sensitivity : Salt disproportionation occurs in acidic conditions (pH <3), reducing permeation by 33.85% .

-

Oxidative pathways : Forms cyclobenzaprine N-oxide under oxidative stress, detected at 292.4 → 231.2 m/z transitions .

Table 2: Degradation Products Identified via LC-MS/MS

LC-MS/MS Parameters

The deuterated compound is quantified using optimized mass spectrometric conditions :

-

Ionization mode : ESI (+) with declustering potential = 55 V.

-

Collision energy : 61 V for cyclobenzaprine-d3 vs. 25 V for N-oxide .

Table 3: LC-MS/MS Detection Parameters

| Analyte | Mass Transition (m/z) | Collision Energy (V) |

|---|---|---|

| Desmethylcyclobenzaprine-d3 | 262.4 → 231.2 | 25 |

| Cyclobenzaprine-d3 | 279.2 → 215.0 | 61 |

Recovery and Sensitivity

-

Recovery rate : 98.2% in plasma samples using liquid-liquid extraction.

-

Lower limit of quantification (LLOQ) : 0.1 ng/mL, validated per FDA/EMA guidelines .

Role in Pharmacokinetic Studies

Desmethylcyclobenzaprine-d3 serves as an internal standard to:

Scientific Research Applications

Pharmacokinetic Studies

Desmethylcyclobenzaprine-d3 serves as a valuable internal standard in pharmacokinetic studies to quantify levels of desmethylcyclobenzaprine in biological matrices such as urine and plasma. Its use enhances the accuracy of analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Table 1: Comparison of Analytical Methods for Desmethylcyclobenzaprine Quantification

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| LC-MS | High | High | Urine, Plasma |

| GC-MS | Moderate | High | Urine |

| HPLC | Moderate | Moderate | Plasma |

The sensitivity and specificity of these methods make them suitable for therapeutic drug monitoring and forensic analysis, especially in cases involving substance abuse or overdose.

Clinical Applications

Desmethylcyclobenzaprine has been explored for its therapeutic effects beyond muscle relaxation. Research indicates that it may play a role in managing conditions such as:

- Chronic Pain Disorders : Studies suggest that desmethylcyclobenzaprine may alleviate symptoms in conditions like fibromyalgia and chronic tension-type headaches due to its central nervous system depressant properties .

- Sleep Disturbances : Given its sedative effects, there is ongoing research into its efficacy for treating sleep disturbances associated with post-traumatic stress disorder (PTSD) .

Case Study: Fibromyalgia Management

A clinical trial investigated the use of desmethylcyclobenzaprine in patients with fibromyalgia. Results indicated significant reductions in pain scores and improvements in sleep quality compared to placebo controls. These findings support further exploration into its use as an adjunctive therapy.

Toxicology and Safety Assessment

Desmethylcyclobenzaprine-d3 is also utilized in toxicological studies to assess the safety profile of cyclobenzaprine. Its deuterated nature allows for precise tracking of metabolic pathways and potential interactions with other medications.

Table 2: Toxicological Profile of Cyclobenzaprine vs. Desmethylcyclobenzaprine

| Parameter | Cyclobenzaprine | Desmethylcyclobenzaprine |

|---|---|---|

| Half-life | 18 hours | 12 hours |

| Common Side Effects | Drowsiness, Dry Mouth | Less pronounced drowsiness |

| Metabolic Pathways | CYP1A2, CYP3A4 | Primarily CYP2D6 |

The comparison highlights the differences in side effects and metabolism, indicating that desmethylcyclobenzaprine may offer a safer profile for certain patient populations.

Research on Drug Interactions

Desmethylcyclobenzaprine-d3 is instrumental in studying drug-drug interactions involving cyclobenzaprine. Its presence in analytical assays allows researchers to evaluate how other medications influence the metabolism of cyclobenzaprine.

Case Study: Interaction with Antidepressants

A study examined the interaction between cyclobenzaprine and common antidepressants like fluoxetine. The results showed that fluoxetine significantly inhibited the metabolism of cyclobenzaprine, leading to increased plasma concentrations and potential toxicity risks . This finding underscores the importance of monitoring patients on polypharmacy regimens.

Mechanism of Action

The exact mechanism of action of Desmethylcyclobenzaprine-d3 (hydrochloride) is not fully elucidated. it is known that cyclobenzaprine, the parent compound, acts as a centrally-acting muscle relaxant. It works on the brainstem to reduce muscle spasms of local origin without interfering with muscle function . The deuterium-labeled derivative is used primarily for research purposes to study the pharmacokinetics and metabolic pathways of cyclobenzaprine .

Comparison with Similar Compounds

Analytical Performance Data

Evidence from Table 10 (Majid et al., 2021) highlights the superiority of deuterated analogs in analytical workflows:

- Accuracy (Mean Relative Error): Desmethylcyclobenzaprine-d3 HCl showed <2% error in spiked samples, outperforming non-deuterated standards (5–10% error) due to reduced ion suppression .

- Precision (CV) : CV values for the deuterated form were <3% across runs (n = 5), ensuring reproducibility in clinical assays .

Key Research Findings

Deuterium Substitution : The inclusion of three deuterium atoms in Desmethylcyclobenzaprine-d3 HCl minimizes isotopic interference in mass spectrometry, enabling precise quantification of cyclobenzaprine metabolites in biological matrices .

Regulatory Compliance : As a CRM, it meets ISO 17034 and ISO/IEC 17025 standards, ensuring traceability and reliability in pharmacokinetic studies .

Q & A

Q. What is the role of Desmethylcyclobenzaprine-d3 (hydrochloride) in quantitative bioanalytical assays?

Desmethylcyclobenzaprine-d3 (hydrochloride) is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and ionization variability. Methodologically, researchers spike a known concentration into biological samples (e.g., plasma or tissue homogenates) prior to extraction. This ensures accurate quantification by normalizing analyte recovery and instrument response .

Q. How can researchers synthesize Desmethylcyclobenzaprine-d3 (hydrochloride) with high isotopic purity?

Synthesis involves substituting hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled reaction conditions. Isotopic purity is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, deuterium incorporation at the methyl group requires refluxing with deuterated hydrochloric acid (DCl) to ensure complete isotopic exchange .

Q. Which analytical techniques are recommended for quantifying Desmethylcyclobenzaprine-d3 (hydrochloride) in pharmacokinetic studies?

Reverse-phase LC-MS/MS is the gold standard due to its sensitivity and specificity. Chromatographic separation is achieved using C18 columns with mobile phases containing ammonium formate (pH 3.5–4.5) and acetonitrile. Detection relies on multiple reaction monitoring (MRM) transitions specific to the deuterated compound and its non-deuterated analog .

Q. What are the best practices for handling and storing Desmethylcyclobenzaprine-d3 (hydrochloride) to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Stability studies recommend periodic analysis via LC-UV or LC-MS to monitor degradation, particularly for hydrolytic or oxidative byproducts. Avoid repeated freeze-thaw cycles .

Q. How is Desmethylcyclobenzaprine-d3 (hydrochloride) validated as a reference standard in pharmacokinetic studies?

Validation follows ICH guidelines, including tests for linearity (R² > 0.99), precision (RSD < 15%), and accuracy (80–120% recovery). Cross-validation with non-deuterated analogs ensures no isotopic interference. Calibration curves are constructed using matrix-matched standards to account for endogenous interferences .

Advanced Research Questions

Q. What parameters are critical when validating an LC-MS method for Desmethylcyclobenzaprine-d3 (hydrochloride) in complex matrices?

Key parameters include:

- Ion suppression/enhancement : Assessed via post-column infusion.

- Carryover : Minimized using needle washes with 50:50 methanol-water.

- Matrix effects : Quantified by comparing slopes of solvent-based vs. matrix-matched calibration curves.

- Lower limit of quantification (LLOQ) : Established at signal-to-noise ratios ≥10 .

Q. How can researchers resolve discrepancies in extraction recovery rates for Desmethylcyclobenzaprine-d3 (hydrochloride) across different biological matrices?

Optimize extraction protocols using solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX). Adjust pH to 6.0–7.0 to enhance compound retention. Validate recovery using isotopically labeled analogs and spike-and-recovery experiments .

Q. What strategies ensure the isotopic purity of Desmethylcyclobenzaprine-d3 (hydrochloride) during long-term stability studies?

Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH for 6 months). Monitor deuterium loss via HRMS and NMR. Use deuterium oxide (D₂O) in dissolution media to prevent back-exchange .

Q. How do experimental conditions (e.g., pH, temperature) affect the stability of Desmethylcyclobenzaprine-d3 (hydrochloride) in aqueous solutions?

Degradation kinetics are studied using forced degradation assays:

Q. How can impurity profiles of Desmethylcyclobenzaprine-d3 (hydrochloride) be characterized to meet pharmacopeial standards?

Impurities are identified using:

- High-performance liquid chromatography (HPLC) : Compare retention times against USP reference standards.

- Mass spectral libraries : Match fragmentation patterns to known degradation products.

- Semi-preparative isolation : Collect impurity fractions for NMR structural elucidation. Acceptable limits follow ICH Q3A/B guidelines (≤0.15% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.